

Pharmacological Profile of LY320135: An In-depth Technical Guide

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Compound of Interest

Compound Name: LY320135

Cat. No.: B1675668

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Abstract

LY320135 is a selective antagonist of the cannabinoid CB1 receptor, developed by Eli Lilly and Company.[1] It exhibits a significantly higher binding affinity for the CB1 receptor compared to the CB2 receptor, making it a valuable tool for investigating the physiological and pathological roles of the endocannabinoid system.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of **LY320135**, including its binding characteristics, in vitro functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

In Vitro Pharmacology

Binding Affinity and Selectivity

LY320135 demonstrates a clear selectivity for the cannabinoid CB1 receptor over the CB2 receptor. Radioligand binding assays have been employed to determine its binding affinity (K_i), which is a measure of the concentration of the compound required to occupy 50% of the receptors.

Table 1: Binding Affinity of **LY320135** for Cannabinoid Receptors

Receptor	Cell Line/Tissue	Radioligand	Ki (nM)	Reference
Human CB1	Transfected L cells	[³ H]-CP 55,940	224	[2]
Rat CB1	Cerebellum membranes	[³ H]-CP 55,940	203	[2]
Human CB2	Transfected CHO cells	[³ H]-CP 55,940	>10,000	[2]
Rat CB2	Spleen membranes	[³ H]-CP 55,940	>10,000	[2]

These data indicate that **LY320135** has a more than 70-fold higher affinity for the CB1 receptor compared to the CB2 receptor.[2]

Functional Antagonism

LY320135 acts as a functional antagonist at the CB1 receptor, effectively blocking the intracellular signaling initiated by cannabinoid agonists. This has been demonstrated in various in vitro functional assays.

CB1 receptor activation by agonists typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. **LY320135** has been shown to reverse this effect. In Chinese hamster ovary (CHO) cells stably expressing the CB1 receptor, **LY320135** functionally reversed the anandamide-mediated inhibition of adenylyl cyclase.[2][3]

Interestingly, treatment of these cells with pertussis toxin, which uncouples Gi/o proteins from the receptor, revealed a stimulatory effect of anandamide on adenylyl cyclase, which was also blocked by **LY320135**. [2][3] This suggests a complex coupling of the CB1 receptor to different G-protein subtypes.

CB1 receptor activation is known to modulate the activity of various ion channels. **LY320135** has been shown to block these effects:

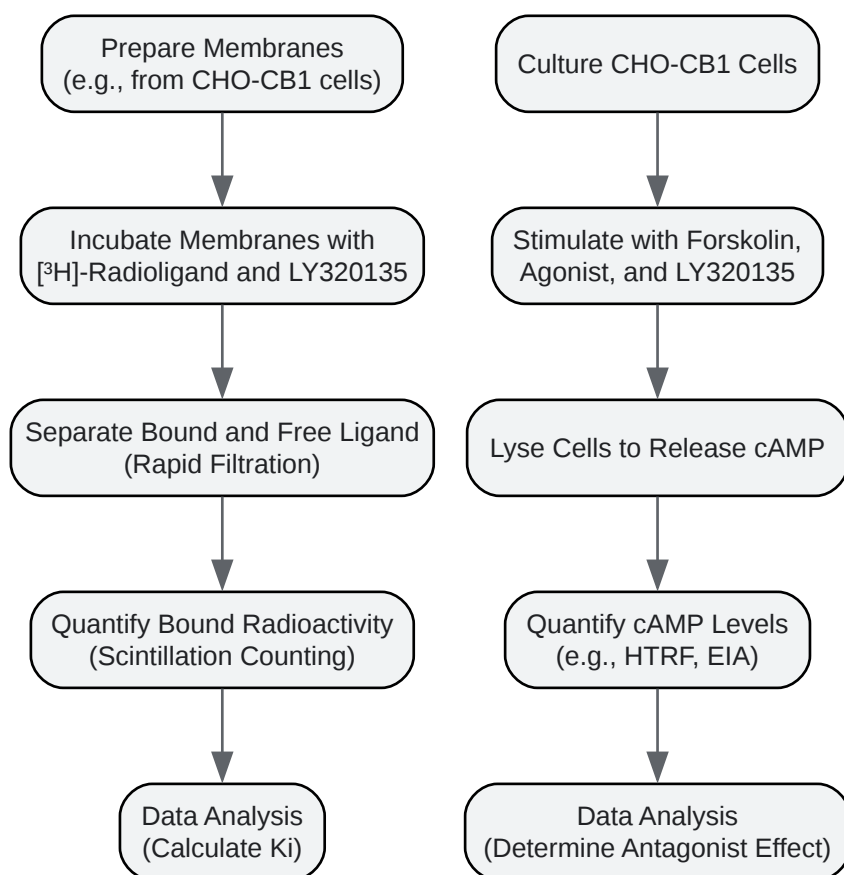
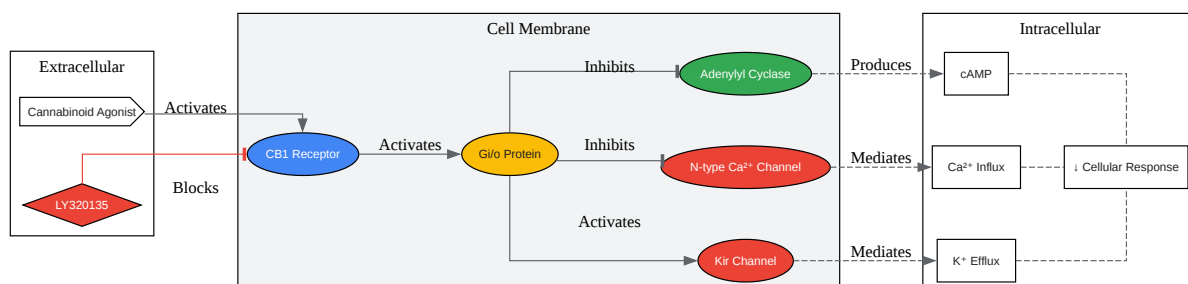
- N-type Calcium Channels: In N18 neuroblastoma cells, the cannabinoid agonist WIN 55212-2 inhibits N-type calcium channels. This inhibition is reversed by **LY320135**.[\[2\]](#)[\[3\]](#)
- Inwardly Rectifying Potassium (Kir) Channels: In AtT-20-CB2 cells, WIN 55212-2 activates inwardly rectifying potassium channels, an effect that is also blocked by **LY320135**.[\[2\]](#)[\[3\]](#)

Table 2: Functional Activity of **LY320135**

Assay	Cell Line	Agonist	Effect of LY320135	IC ₅₀ (nM)	Reference
Adenylate Cyclase Inhibition	CHO-CB1	Anandamide	Reversal	-	[2]
N-type Calcium Channel Inhibition	N18	WIN 55212-2	Reversal	-	[2]
Inwardly Rectifying K ⁺ Channel Activation	AtT-20-CB2	WIN 55212-2	Blockade	-	[2]

Signaling Pathways

The primary mechanism of action of **LY320135** is through the blockade of the CB1 receptor, a G-protein coupled receptor (GPCR). The activation of the CB1 receptor by endogenous or exogenous agonists initiates a cascade of intracellular signaling events.



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Phone: (601) 213-4426

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